[2H]c1c([2H])c([2H])c2c(N=Nc3ccc(cc3C)N=Nc4ccccc4C)c(O)c([2H])c([2H])c2c1[2H] . The IUPAC name for this compound is 3,4,5,6,7,8-hexadeuterio-1-[(E)-[2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol .
2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. This compound is classified as an azo compound due to the presence of diazenyl groups, which are characterized by the functional group -N=N-. The presence of deuterium atoms (d6) indicates that this compound has been isotopically labeled, which can be beneficial for various analytical techniques.
The compound is derived from naphthalene, a polycyclic aromatic hydrocarbon. Azo compounds are often used in dyes and pigments due to their vibrant colors and stability. The specific structure of 2-Naphthalen-3,4,5,6,7,8-d6-ol suggests it may have applications in photochemical studies or as a tracer in chemical reactions due to the presence of deuterium.
The synthesis of 2-Naphthalen-3,4,5,6,7,8-d6-ol involves several steps that typically include the diazotization of an aromatic amine followed by coupling reactions. The use of deuterated solvents and reagents is crucial in synthesizing isotopically labeled compounds.
The synthesis may involve techniques such as:
The molecular structure of 2-Naphthalen-3,4,5,6,7,8-d6-ol includes:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to analyze the structure:
The compound can participate in various chemical reactions typical for azo compounds:
Reactions involving this compound may require specific catalysts or conditions to ensure selectivity and yield:
The mechanism of action for 2-Naphthalen-3,4,5,6,7,8-d6-ol primarily revolves around its ability to undergo electrophilic reactions due to the electron-rich nature of its aromatic system. The azo group can also participate in various reactions depending on environmental conditions.
The potential applications of 2-Naphthalen-3,4,5,6,7,8-d6-ol include:
This detailed analysis highlights the significance of 2-Naphthalen-3,4,5,6,7,8-d6-ol within organic chemistry and its potential utility across various scientific fields.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9